molecular formula C11H15N4O3S- B288925 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

Cat. No. B288925
M. Wt: 283.33 g/mol
InChI Key: JIXMZDXFRCRQAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate, also known as DASPI, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of proteases, enzymes that are responsible for breaking down proteins in cells. DASPI has been used in various studies to investigate the role of proteases in different physiological and pathological processes.

Mechanism of Action

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate inhibits the activity of proteases by binding to their active sites and preventing them from breaking down proteins. It is a reversible inhibitor, which means that it can be removed from the active site of the protease, allowing the protease to resume its normal activity.
Biochemical and Physiological Effects
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells by blocking the activity of proteases involved in these processes. N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has also been shown to reduce inflammation by inhibiting the activity of proteases involved in the inflammatory response. In addition, N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has been shown to protect against neurodegenerative diseases by inhibiting the activity of proteases involved in the breakdown of proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate in lab experiments is its potency and selectivity for proteases. It has been shown to be a highly effective inhibitor of several proteases, making it a valuable tool for studying their role in different physiological and pathological processes. However, one of the limitations of using N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate is its potential toxicity. It is important to use appropriate safety measures when handling N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate to avoid any potential health hazards.

Future Directions

There are several future directions for the use of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate in scientific research. One potential application is in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. By targeting specific proteases involved in these processes, N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate may provide a new approach for treating these conditions. Another potential application is in the study of proteases involved in viral infections. N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate may be used to investigate the role of these proteases in the replication and spread of viruses, providing new insights into the mechanisms of viral infections. Finally, N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate may be used in the development of new diagnostic tools for detecting protease activity in different tissues and organs. By targeting specific proteases, N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate may provide a highly sensitive and specific method for detecting protease activity in vivo.

Synthesis Methods

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate involves the reaction of p-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine to form p-nitrobenzenesulfonyl-N,N-dimethyl-1,3-propanediamine. This compound is then reacted with sodium azide to form N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate.

Scientific Research Applications

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has been used in various scientific research applications to study the role of proteases in different physiological and pathological processes. It has been shown to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate has been used to investigate the role of these proteases in cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

Molecular Formula

C11H15N4O3S-

Molecular Weight

283.33 g/mol

IUPAC Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate

InChI

InChI=1S/C11H16N4O3S/c1-4-11(16)13-19(17,18)10-7-5-9(6-8-10)12-14-15(2)3/h5-8H,4H2,1-3H3,(H,13,16)/p-1

InChI Key

JIXMZDXFRCRQAC-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Origin of Product

United States

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